3-Chloroisoxazolo[5,4-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIRWILDYHZLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 3 Chloroisoxazolo 5,4 B Pyridine Derivatives
Reactivity at the C3-Chlorine Position
The chlorine atom at the C3 position of the isoxazolo[5,4-b]pyridine (B12869864) ring system is a key handle for introducing a variety of functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The C3-chlorine atom on the isoxazolo[5,4-b]pyridine core is susceptible to nucleophilic attack, allowing for its displacement by a range of nucleophiles. This provides a direct route to 3-substituted derivatives.
Amination: The chlorine atom can be displaced by ammonia (B1221849) or primary and secondary amines to yield the corresponding 3-amino-isoxazolo[5,4-b]pyridine derivatives. For instance, the reaction of a related 4-chloropyrazolo[3,4-d]pyrimidine with ammonia in a sealed tube at elevated temperatures affords the 4-amino product. digitellinc.com A similar reaction of 3-chloroisoxazolo[5,4-b]pyridine with amines is expected to proceed under basic or heated conditions, potentially catalyzed by a copper salt in what is known as the Buchwald-Hartwig amination. fiveable.menih.gov The direct amination of pyridines at the C4-position has been achieved via nucleophilic substitution of hydrogen using aqueous ammonia, suggesting that similar transformations could be explored for the isoxazolo[5,4-b]pyridine system. google.com
Alkoxylation and Thiolation: Alkoxides and thiolates can also serve as nucleophiles to replace the C3-chlorine. These reactions typically proceed under basic conditions to generate the corresponding 3-alkoxy or 3-thioalkoxy derivatives.
A patent for the synthesis of isoxazolo[5,4-c]isoquinolines describes the conversion of a hydroxyalkyl group to a chloroalkyl group using thionyl chloride, which is subsequently displaced by an amine. researchgate.net This highlights the reactivity of haloalkyl groups attached to the heterocyclic core, which is analogous to the reactivity of the C3-chloro group.
| Nucleophile | Reagent Examples | Product |
| Amine | NH₃, RNH₂, R₂NH | 3-Amino-isoxazolo[5,4-b]pyridine |
| Alkoxide | NaOR, KOR | 3-Alkoxy-isoxazolo[5,4-b]pyridine |
| Thiolate | NaSR, KSR | 3-Thioalkoxy-isoxazolo[5,4-b]pyridine |
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-chloro substituent of isoxazolo[5,4-b]pyridine serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 position of the isoxazolo[5,4-b]pyridine and a variety of organoboron reagents. The Suzuki coupling of 3-chloro-5-oxadiazol-2-yl pyridine (B92270) with various arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst such as PdCl₂(dtbpf) and a base. google.com Similar conditions are expected to be applicable to this compound, providing access to a wide range of 3-aryl or 3-vinyl derivatives. The reaction is tolerant of a wide range of functional groups on the boronic acid partner. nih.gov
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a more versatile and milder alternative to direct nucleophilic substitution. fiveable.menih.govevitachem.com This palladium-catalyzed reaction couples the chloro-heterocycle with a wide array of primary and secondary amines, including anilines and various heterocyclic amines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.gov
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the C3 position and a terminal alkyne. rsc.orgclockss.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It provides a direct route to 3-alkynyl-isoxazolo[5,4-b]pyridine derivatives, which are valuable intermediates for further transformations. Copper-free Sonogashira coupling conditions have also been developed. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product |
| Suzuki-Miyaura | Aryl/vinylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Aryl/vinyl-isoxazolo[5,4-b]pyridine |
| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ / XPhos / NaOtBu | 3-Amino-isoxazolo[5,4-b]pyridine |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-Alkynyl-isoxazolo[5,4-b]pyridine |
Isoxazole (B147169) Ring Chemical Transformations
The isoxazole ring of the isoxazolo[5,4-b]pyridine system can undergo a variety of transformations, including ring-opening and rearrangement reactions, which can lead to the formation of new heterocyclic systems.
Ring Opening and Rearrangement Pathways (e.g., Boulton–Katritzky Rearrangement, if mechanistically relevant)
Boulton–Katritzky Rearrangement: This rearrangement is a well-known thermal or base-catalyzed isomerization of certain five-membered heterocyclic systems. nih.govnih.gov For isoxazolo[4,5-b]pyridine (B12869654) derivatives, a base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been observed, leading to the formation of 3-hydroxy-2-(2-aryl researchgate.netresearchgate.netbeilstein-journals.orgtriazol-4-yl)pyridines. evitachem.comresearchgate.netmdpi.com This transformation involves a ring-opening of the isoxazole followed by recyclization to form the more stable triazole ring. researchgate.net While this has been demonstrated for the [4,5-b] isomer, the mechanistic principles suggest that appropriately substituted isoxazolo[5,4-b]pyridines could undergo similar rearrangements. nih.gov
Reductive Ring Opening: The isoxazole ring can be reductively cleaved to reveal a more functionalized acyclic intermediate. For example, the reductive ring opening of isoxazolines can lead to the formation of β-amino esters and γ-amino alcohols. nih.gov The specific products of reductive ring opening of the isoxazolo[5,4-b]pyridine system would depend on the reducing agent and the substituents present on the ring.
Rhodium Carbenoid-Induced Ring Expansion: A conceptually distinct transformation involves the reaction of isoxazoles with rhodium carbenoids, which can induce a ring expansion to form highly functionalized pyridines. researchgate.net This reaction proceeds through an initial carbenoid-induced ring expansion of the isoxazole, followed by a rearrangement, tautomerization, and oxidation sequence.
Functional Group Interconversions on the Isoxazole Ring
While the C3-chloro group provides a primary site for functionalization, other substituents on the isoxazole ring can also be manipulated. A patent describes the conversion of a hydroxy-lower alkyl group on an isoxazolo[5,4-c]isoquinoline to a halo-lower alkyl group using a halogenating agent like thionyl chloride. researchgate.net This haloalkyl group can then be converted into an aminoalkyl derivative, demonstrating a sequence of functional group interconversions on a side chain attached to the heterocyclic core. researchgate.net
Pyridine Ring Chemical Transformations
The pyridine ring of the isoxazolo[5,4-b]pyridine system also undergoes chemical transformations, although its reactivity is influenced by the fused isoxazole ring.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. beilstein-journals.org When such reactions do occur, they typically favor positions 3 and 5 (relative to the pyridine nitrogen). For the isoxazolo[5,4-b]pyridine system, this would correspond to positions 5 and 7. Nitration of pyridines can be achieved using nitric acid in trifluoroacetic anhydride. clockss.org Halogenation can also be performed, though often requiring forcing conditions.
Nucleophilic Addition and Substitution: The pyridine ring can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups. For example, 6-nitroisoxazolo[4,3-b]pyridines have been shown to react with neutral C-nucleophiles to form 1,4-addition products. mdpi.com
Metalation: Direct metalation of the pyridine ring can be achieved using strong bases, providing a route to functionalized derivatives. The C4-position of pyridines can be selectively functionalized through the use of a strong base with low Lewis acidity. fiveable.me
Synthesis from Functionalized Pyridines: Many synthetic routes to isoxazolo[5,4-b]pyridines start from pre-functionalized pyridines. nih.govacs.org For example, the synthesis can involve the cyclization of a 2-chloro-3-nitropyridine (B167233) derivative. mdpi.comacs.org This underscores that many transformations on the pyridine ring are often carried out prior to the formation of the fused isoxazole ring.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, being an electron-deficient aromatic system, generally exhibits low reactivity towards electrophilic aromatic substitution. gcwgandhinagar.com The nitrogen atom in the ring deactivates the system towards attack by electrophiles, making reactions like nitration, sulfonation, and Friedel-Crafts reactions difficult to achieve on simple pyridines. gcwgandhinagar.com Reagents used for these substitutions are often acidic, leading to the protonation of the pyridine nitrogen, which further deactivates the ring. gcwgandhinagar.com Electrophilic substitution is more feasible when the pyridine ring is substituted with electron-donating groups. gcwgandhinagar.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This reactivity is enhanced at the positions ortho and para to the ring nitrogen due to the stabilization of the negatively charged intermediate, known as the Meisenheimer complex. youtube.comyoutube.com The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution reaction. youtube.comyoutube.com Therefore, in this compound, the chlorine atom at the 3-position, which is adjacent to the pyridine nitrogen, is prone to displacement by various nucleophiles.
The general mechanism for nucleophilic aromatic substitution on a pyridine ring involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. youtube.comyoutube.com The aromaticity is then restored by the departure of the leaving group. youtube.com
Derivatization of Peripheral Positions of the Fused System
The functionalization of the isoxazolo[5,4-b]pyridine core can be achieved at various peripheral positions, leading to a diverse range of derivatives. For instance, in the related thiazolo[5,4-b]pyridine (B1319707) system, which shares the fused pyridine ring, derivatization has been extensively explored.
One common strategy involves the Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups. For example, a bromo-substituted thiazolo[5,4-b]pyridine derivative can be coupled with various aryl boronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst to afford the corresponding biaryl compounds. nih.govnih.gov
Furthermore, amino groups on the fused system can be readily transformed into a variety of functional groups. Amide formation with carboxylic acids or sulfonyl chlorides, and urea (B33335) formation with isocyanates are common derivatization methods. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for various applications.
Table 1: Examples of Derivatization Reactions on Related Fused Pyridine Systems
| Starting Material | Reagent(s) | Reaction Type | Product |
| 3-Amino-5-bromo-2-chloropyridine | Potassium thiocyanate | Aminothiazole formation | 5-Bromo-2-chlorothiazolo[5,4-b]pyridine |
| 5-Bromo-2-(tert-butoxycarbonylamino)thiazolo[5,4-b]pyridine | 2-Methyl-5-nitrophenylboronic acid pinacol ester, Pd(dppf)Cl₂ | Suzuki cross-coupling | 2-(tert-Butoxycarbonylamino)-5-(2-methyl-5-nitrophenyl)thiazolo[5,4-b]pyridine |
| 5-(5-Amino-2-methylphenyl)-2-(tert-butoxycarbonylamino)thiazolo[5,4-b]pyridine | Various carboxylic acids | Amide formation | N-(4-(2-(tert-Butoxycarbonylamino)thiazolo[5,4-b]pyridin-5-yl)-3-methylphenyl)amides |
| Bromo-thiazolo[5,4-b]pyridine derivative | Aryl borates, Pd catalyst | Suzuki cross-coupling | Heterocycle substituted thiazolo[5,4-b]pyridine analogues |
This compound as a Versatile Synthetic Intermediate
The strategic placement of the chlorine atom at the 3-position makes this compound a highly valuable and versatile building block in organic synthesis. This reactive handle allows for its elaboration into more complex molecular frameworks.
Precursor for Diverse Fused Heterocyclic Architectures
The reactivity of the 3-chloro group enables the construction of various fused heterocyclic systems. Through nucleophilic substitution reactions, the isoxazolo[5,4-b]pyridine core can be annulated with other rings. For example, reaction with bifunctional nucleophiles can lead to the formation of tricyclic or tetracyclic structures. The specific nature of the resulting fused system depends on the nucleophile employed and the reaction conditions. This strategy has been instrumental in the synthesis of novel heterocyclic compounds with potential biological activities.
Scaffold for Directed Functionalization and Structural Diversification
This compound serves as an excellent scaffold for directed functionalization. The chlorine atom can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby introducing diverse functional groups at the 3-position.
This directed functionalization is a key strategy for creating libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituent at the 3-position, chemists can probe the structural requirements for a desired biological activity. The versatility of the 3-chloro group allows for the introduction of a vast array of chemical functionalities, facilitating the exploration of chemical space around the isoxazolo[5,4-b]pyridine core.
Mechanistic Investigations of Reactions Involving 3 Chloroisoxazolo 5,4 B Pyridine
Detailed Elucidation of Reaction Pathways and Intermediates
The reactions involving 3-Chloroisoxazolo[5,4-b]pyridine are predominantly nucleophilic aromatic substitutions (SNAr), where the chlorine atom is displaced by a nucleophile. The general pathway for this transformation proceeds through a two-step addition-elimination mechanism.
Nucleophilic Aromatic Substitution (SNAr) Pathway:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C3). This position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen and the fused isoxazole (B147169) ring. This initial attack is typically the rate-determining step, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic system, particularly onto the electronegative nitrogen atom of the pyridine (B92270) ring.
Figure 1: Proposed Meisenheimer Intermediate in SNAr Reaction
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), yielding the substituted product.
In addition to substitution at the C3 position, reaction pathways can be influenced by the formation of other reactive intermediates. For instance, under strongly basic conditions with reagents like lithium diisopropylamide (LDA), deprotonation of a ring proton could potentially lead to the formation of a pyridyne intermediate, although this is less common than the SNAr pathway. The regioselective formation of such pyridynes, for example a 3,4-pyridyne, would subsequently react with nucleophiles or trapping agents to yield difunctionalized products nih.gov.
The synthesis of the isoxazolo[5,4-b]pyridine (B12869864) core itself often involves the cyclization of a suitably functionalized pyridine precursor. For example, a common route involves the reaction of a 2-amino-3-halopyridine derivative which, through a series of steps including reaction with a compound that provides the C-C-N fragment of the isoxazole, undergoes intramolecular cyclization. The intermediates in these pathways are typically open-chain structures that cyclize under the influence of heat or a catalyst. In one analogous synthesis of thiazolo[5,4-b]pyridines, an intermediate amino-thiocyanatopyridine undergoes intramolecular cyclization following the reduction of an adjacent nitro group nih.gov.
Kinetic and Thermodynamic Studies of Transformations
While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, the kinetics of its transformations, particularly SNAr, can be understood from established principles. The rate of the SNAr reaction is governed by the equation:
Rate = k[this compound][Nucleophile]
Nucleophilicity: Stronger nucleophiles lead to a faster reaction rate. The reactivity generally follows the order R-S⁻ > R-O⁻ > R₂NH > R-NH₂.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity google.com.
Leaving Group: The nature of the leaving group is crucial. The rate of departure influences the second step of the mechanism. Halogen mobility typically follows the trend F > Cl > Br > I for the activation step (formation of the Meisenheimer complex) in many SNAr reactions, but the reverse order for the elimination step.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy google.com.
The table below illustrates the hypothetical effect of different nucleophiles on the relative reaction rate for the substitution reaction on this compound under constant conditions, based on general reactivity principles.
| Nucleophile | Nucleophile Type | Predicted Relative Rate |
|---|---|---|
| CH₃S⁻ | Thiolate | Very High |
| CH₃O⁻ | Alkoxide | High |
| (CH₃)₂NH | Secondary Amine | Moderate |
| NH₃ | Primary Amine | Low |
| H₂O | Neutral | Very Low |
Analysis of Regioselectivity and Stereoselectivity
Regioselectivity is a key consideration in the reactions of this compound. The molecule possesses multiple potential reaction sites.
Nucleophilic Substitution: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. The primary site for SNAr is the C3 position due to the presence of the chloro leaving group. However, other positions on the pyridine ring are also activated by the fused isoxazole and the ring nitrogen. Research on related 3-methyl-4,6-dichloroisoxazolo[5,4-b]pyridine has shown that the halogen at the 4-position is more mobile and reactive towards nucleophiles than the one at the 6-position researchgate.net. This suggests that in a di- or tri-substituted isoxazolo[5,4-b]pyridine, a nucleophile might preferentially attack C4 over other positions. The regioselectivity of nucleophilic attack on halopyridines is highly dependent on the substitution pattern and reaction conditions rsc.orgmdpi.com.
Electrophilic Substitution: Electrophilic substitution on the this compound ring is generally difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated by the fused isoxazole. If forced, the reaction would likely be directed by the existing substituents, but such reactions are not common.
Metallation: Directed ortho-metallation (DoM) could be a viable strategy for functionalization. The ring nitrogen and the oxygen of the isoxazole ring can direct a strong base (like LDA) to deprotonate an adjacent carbon atom, leading to a lithiated intermediate. This intermediate can then be quenched with an electrophile. The most likely site for deprotonation would be C4, being adjacent to the pyridine nitrogen. This approach allows for regioselective introduction of substituents at positions not accessible through SNAr reactions nih.gov.
The table below summarizes the predicted regiochemical outcomes for different types of reactions on the this compound scaffold.
| Reaction Type | Reagent Example | Predicted Primary Position of Attack/Reaction | Rationale |
|---|---|---|---|
| Nucleophilic Substitution (SNAr) | NaNH₂ | C3 | Displacement of the chloro leaving group. |
| Directed ortho-Metallation | LDA, then E⁺ | C4 | Directing effect of the pyridine nitrogen. |
| Cross-Coupling | ArB(OH)₂, Pd Catalyst | C3 | Reaction at the C-Cl bond. |
Stereoselectivity is generally not a factor in the reactions discussed unless a chiral center is present in the nucleophile or a chiral catalyst is used.
Influence of Catalytic Systems and Reaction Conditions on Mechanism
Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions involving this compound, often enabling transformations that are otherwise difficult and enhancing reaction rates and selectivity.
Palladium Catalysis: The C3-Cl bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions provide powerful methods for forming C-C and C-N bonds. The mechanism involves a catalytic cycle of oxidative addition (where the Pd(0) catalyst inserts into the C-Cl bond), transmetallation (with a boronic acid, organotin, or other organometallic reagent), and reductive elimination (which releases the product and regenerates the Pd(0) catalyst). The choice of ligand on the palladium catalyst is critical for reaction efficiency and scope researchgate.net.
Acid/Base Catalysis: In nucleophilic substitution reactions, the conditions can be crucial. While strong bases can promote the reaction by deprotonating a nucleophile (e.g., an alcohol or amine), they can also lead to side reactions like elimination or rearrangement. In multicomponent reactions used to build similar heterocyclic systems, acid catalysts like p-toluenesulfonic acid are often employed to activate carbonyl groups towards nucleophilic attack nih.gov.
Phase-Transfer Catalysis: For reactions involving a nucleophilic salt that is insoluble in an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used. The catalyst transports the nucleophilic anion from the aqueous/solid phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate.
Non-Conventional Conditions: The use of microwave irradiation or ultrasound can dramatically reduce reaction times and improve yields nih.gov. Microwaves provide rapid and uniform heating, while ultrasound (sonication) promotes reactions through acoustic cavitation, which creates localized high-pressure and high-temperature zones.
The influence of these factors is summarized in the table below.
| Factor | Example | Effect on Mechanism/Outcome |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (Palladium) | Enables C-C/C-N bond formation via cross-coupling cycle. Essential for Suzuki, Heck, etc. |
| Base | K₂CO₃, NaH | Deprotonates nucleophiles (alcohols, amines), increasing their reactivity in SNAr. |
| Solvent | DMF, DMSO | Polar aprotic solvents stabilize the Meisenheimer intermediate and enhance SNAr rates. |
| Temperature | Reflux vs. Room Temp. | Higher temperatures increase reaction rates by overcoming the activation energy barrier. google.com |
| Energy Source | Microwave/Ultrasound | Reduces reaction times and can improve yields by providing efficient energy transfer. nih.gov |
Computational and Theoretical Studies on 3 Chloroisoxazolo 5,4 B Pyridine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These studies would typically model the 3-Chloroisoxazolo[5,4-b]pyridine molecule in a gaseous phase or with solvent effects to understand its fundamental properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study on this compound would yield its optimized molecular geometry, providing precise data on bond lengths, bond angles, and dihedral angles between the atoms of the isoxazole (B147169) and pyridine (B92270) rings.
Such an analysis would reveal how the fusion of the two rings and the presence of the chlorine atom and nitrogen and oxygen heteroatoms influence the planarity and electronic distribution of the molecule. The results are typically presented in a table comparing calculated values with experimental data if available.
An illustrative data table for optimized geometric parameters would be structured as follows:
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-Cl | Data not available |
| Bond Length | N-O | Data not available |
| Bond Angle | C-N-O | Data not available |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, this analysis would provide the energy values of the HOMO and LUMO. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of these orbitals would also be visualized to predict sites susceptible to electrophilic or nucleophilic attack.
An FMO data table would typically look like this:
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Key descriptors include:
Chemical Hardness (η): Measures resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will react.
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
These values are calculated using the energies of the frontier orbitals and help in comparing the reactivity of different compounds.
A table for these descriptors would be presented as:
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / η | Data not available |
A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electron density of a molecule. It is used to predict how a molecule will interact with other charged species. For this compound, the MEP map would illustrate regions of negative potential (electron-rich, typically colored red or yellow), which are prone to electrophilic attack, and regions of positive potential (electron-poor, typically blue), which are susceptible to nucleophilic attack. The map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity.
Advanced Synthetic Strategies and Functionalization of the Isoxazolo 5,4 B Pyridine Scaffold
Strategic Functionalization via Directed Chemical Reactions
The 3-chloroisoxazolo[5,4-b]pyridine scaffold offers multiple sites for chemical modification, with the chlorine atom at position 3 being a primary handle for introducing a wide array of functional groups. Additionally, the reactivity of other positions on the pyridine (B92270) ring can be exploited.
Nucleophilic Substitution and Cross-Coupling Reactions: The chlorine atom at position 3 is susceptible to nucleophilic substitution, allowing for its replacement with various nucleophiles such as amines, alkoxides, and thiols. This is a foundational strategy for introducing diversity. For instance, in the related isoxazolo[5,4-d]pyrimidine (B13100350) system, chloro derivatives are readily converted into a library of amines. nih.gov Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. libretexts.org This reaction, widely used for aryl chlorides, involves coupling the chloro-heterocycle with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netorganic-chemistry.org This strategy can be applied to this compound to introduce diverse aryl or alkyl groups, significantly expanding the accessible chemical space. The reactivity of halogens on the pyridine ring itself is also a key consideration; studies on related 3-methyl-4,6-dichloroisoxazolo[5,4-b]pyridine show that the halogen at the 4-position is more mobile and reactive towards nucleophiles like hydrazine (B178648) and methoxide (B1231860) than the one at the 6-position. researchgate.net
Functionalization at Other Positions: Beyond the chloro group, other positions on the bicyclic system can be functionalized. For example, the nitrogen atom of the pyridine ring can participate in reactions, and the ring itself can undergo electrophilic or nucleophilic additions depending on the substituents present. Highly electrophilic nitro-substituted isoxazolopyridines have been shown to react with various carbon nucleophiles even without a base catalyst. nih.gov
| Reaction Type | Position | Reagents & Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | C3-Cl | Amines (R-NH2), Hydrazine, Methoxide | 3-Amino/Hydrazino/Methoxy-isoxazolo[5,4-b]pyridine | nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | C3-Cl | Aryl/Alkyl Boronic Acid (R-B(OH)2), Pd Catalyst, Base | 3-Aryl/Alkyl-isoxazolo[5,4-b]pyridine | libretexts.orgresearchgate.netnih.gov |
| Nucleophilic Addition | Pyridine Ring | C-Nucleophiles (e.g., 1,3-dicarbonyls) on activated scaffolds | Dearomatized adducts | nih.gov |
Scaffold Modifications for Achieving Structural Diversity
Achieving broader structural diversity often requires more profound changes to the core isoxazolo[5,4-b]pyridine (B12869864) skeleton. These modifications go beyond simple substitution and involve altering the ring system itself through various synthetic strategies.
Multicomponent Reactions (MCRs): One of the most efficient ways to build scaffold diversity is through multicomponent reactions, where three or more starting materials are combined in a single step to form a complex product. scielo.brnih.govbeilstein-journals.org Several methods have been developed to synthesize the isoxazolo[5,4-b]pyridine core using MCRs, often under environmentally friendly conditions like microwave irradiation in water. acs.orgnih.gov By varying the different components—such as the aldehyde, active methylene (B1212753) compound, and aminoisoxazole derivative—a wide range of substituted scaffolds can be generated from the ground up. acs.orgresearchgate.net For example, a one-pot tandem reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and tetronic acid under microwave irradiation produces polycyclic-fused isoxazolo[5,4-b]pyridines. acs.org
Ring Annulation: Another strategy involves the annulation, or fusion, of an additional ring onto the existing isoxazolo[5,4-b]pyridine framework. This can be achieved by reacting a suitably functionalized isoxazolo[5,4-b]pyridine with reagents that enable the construction of a new heterocyclic or carbocyclic ring. For instance, reactions with benzylidene derivatives of compounds like indandione or quinuclidone can lead to more complex, fused systems such as isoxazolo[5,4-b]quinolines. nih.gov
Skeletal Rearrangements: The isoxazole (B147169) ring is known to participate in rearrangements that fundamentally alter the heterocyclic scaffold. A notable example observed in the related isoxazolo[4,5-b]pyridine (B12869654) system is the Boulton-Katritzky rearrangement. beilstein-journals.orgbeilstein-journals.org This base-promoted rearrangement of specific isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of entirely different heterocyclic systems, namely 3-hydroxy-2-(2-aryl researchgate.netbeilstein-journals.orgbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org Such rearrangements represent a powerful method for transforming the isoxazolopyridine core into novel, structurally distinct scaffolds that would be difficult to access through other means. mdpi.com
| Modification Strategy | Description | Example | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis combining 3+ starting materials to build the core with inherent diversity. | Condensation of an aldehyde, 3-methylisoxazol-5-amine, and an active methylene compound. | acs.orgnih.gov |
| Ring Annulation | Fusing an additional ring system onto the existing bicyclic scaffold. | Reaction with dibenzylidenecyclohexanone to form isoxazolo[5,4-b]quinoline (B11913196) derivatives. | nih.gov |
| Skeletal Rearrangement | Transforming the core heterocyclic structure into a different scaffold. | The Boulton-Katritzky rearrangement observed in related isomers, converting an isoxazolopyridine to a triazolylpyridine. | beilstein-journals.orgbeilstein-journals.org |
Applications in Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful approach in drug discovery that aims to generate collections, or libraries, of structurally diverse small molecules. The goal is to populate chemical space with a wide range of molecular shapes and functionalities to maximize the chances of discovering novel biological probes and drug leads.
The this compound scaffold is an excellent starting point for DOS. Its suitability stems from the combination of a stable, drug-like core with multiple, orthogonally reactive sites that allow for systematic diversification. The synthetic strategies discussed previously are the enabling tools for its use in DOS.
A typical DOS workflow starting with this compound would involve:
Core Synthesis: Efficiently producing the initial scaffold, potentially using a multicomponent reaction to introduce initial diversity. acs.orgnih.gov
Appendage Modification: Utilizing the chlorine at position 3 as a key functionalization handle. A library of diverse building blocks can be introduced via parallel synthesis using techniques like Suzuki coupling or nucleophilic substitution.
Scaffold Modification: Applying strategies like annulation or rearrangement to a subset of the library to introduce larger, framework-level changes.
The development of efficient, one-pot, and microwave-assisted synthetic protocols is particularly important in this context, as it allows for the rapid generation of a large number of analogs for a small molecule library, a hallmark of successful DOS campaigns. nih.gov By systematically applying the functionalization and modification reactions, a single starting scaffold like this compound can give rise to a vast and structurally varied library of compounds for biological screening. nih.gov
| DOS Phase | Strategy Applied to this compound | Source of Diversity | Reference |
|---|---|---|---|
| Build | Use of multicomponent reactions to construct the initial scaffold. | Varying the aldehyde, ketone, or amine inputs in the MCR. | acs.orgresearchgate.net |
| Couple | Parallel synthesis using the C3-Cl handle for cross-coupling or substitution reactions. | Introducing a wide array of boronic acids, amines, or other nucleophiles. | nih.govnih.gov |
| Branch | Applying scaffold-altering reactions like annulation or rearrangement to create new core structures. | Transforming the isoxazolopyridine core into quinoline (B57606) or triazole-containing scaffolds. | nih.govbeilstein-journals.org |
Retrosynthetic Analysis of Complex Molecular Targets Incorporating the Isoxazolo 5,4 B Pyridine Core
Disconnection Strategies for the Fused Heterocyclic System
The isoxazolo[5,4-b]pyridine (B12869864) scaffold is a fused bicyclic system, and its retrosynthetic analysis primarily involves two main disconnection strategies. These approaches are centered on which of the two constituent rings, the isoxazole (B147169) or the pyridine (B92270), is formed last in the synthetic sequence. nih.govresearchgate.netresearchgate.net
Strategy A: Annulation of a Pyridine Ring onto an Isoxazole Precursor
This is the most prevalent and versatile strategy for constructing the isoxazolo[5,4-b]pyridine core. The key disconnection is made across the pyridine ring, typically breaking the C4-C4a and N5-C6 bonds. This approach identifies a functionalized 5-aminoisoxazole as the key precursor. The pyridine ring is then constructed upon this isoxazole template through condensation with a three-carbon electrophilic partner.
This strategy is particularly effective in multicomponent reactions (MCRs), where the pyridine ring is assembled in a one-pot procedure from the aminoisoxazole, an aldehyde, and an active methylene (B1212753) compound. rmit.edu.au The sequence often involves an initial Knoevenagel condensation, followed by a Michael addition of the 5-aminoisoxazole, and subsequent intramolecular cyclization and aromatization. researchgate.net
Strategy B: Annulation of an Isoxazole Ring onto a Pyridine Precursor
An alternative, though less common, approach involves disconnecting the isoxazole ring, specifically the N-O and C3a-N4 bonds. This strategy begins with a pre-functionalized pyridine ring and builds the isoxazole ring onto it. For the related isoxazolo[4,5-b]pyridine (B12869654) isomer, a common method involves starting with 2-chloro-3-nitropyridines. nih.govresearchgate.netbeilstein-journals.org An analogous synthetic plan for the [5,4-b] isomer would start from a suitably substituted 3-aminopyridine (B143674). The key step is often an intramolecular cyclization, such as the nucleophilic substitution of a nitro group by an in-situ generated oxime, to close the isoxazole ring. nih.govbeilstein-journals.org
| Strategy | Ring Formed Last | Key Disconnection | Common Precursor Type |
| A | Pyridine | C4-C4a and N5-C6 of Pyridine | 5-Aminoisoxazole |
| B | Isoxazole | N-O and C3a-N4 of Isoxazole | Functionalized Pyridine (e.g., 3-aminopyridine derivative) |
Identification of Key Retrosynthetic Precursors and Synthons
Based on the primary disconnection strategies, a set of key precursors and their corresponding synthons (idealized fragments) can be identified. These building blocks are fundamental to the forward synthesis of the isoxazolo[5,4-b]pyridine core.
Precursors for Strategy A (Pyridine Annulation)
The cornerstone of this approach is the 5-aminoisoxazole moiety. researchgate.net This precursor serves as a versatile nucleophile. For instance, 3-methylisoxazol-5-amine is a frequently used starting material. rmit.edu.auclockss.org This isoxazole is typically combined with precursors that can provide the remaining atoms of the pyridine ring.
Common partners for 5-aminoisoxazoles include:
β,γ-Alkynyl-α-imino esters : These reagents react with 5-aminoisoxazoles in a divergent synthesis, allowing for the construction of different regioisomers of isoxazolo[5,4-b]pyridine carboxylates depending on the catalyst system. researchgate.net
Three-carbon electrophiles : These are often generated in situ during multicomponent reactions. Examples of the starting materials that form these synthons include:
An aldehyde and an active methylene compound (e.g., tetronic acid, indan-1,3-dione, malononitrile). rmit.edu.auresearchgate.net
Reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile , which already contain the requisite three-carbon chain with appropriate functional groups for cyclization. clockss.org
| Precursor | Synthon Equivalent | Role in Synthesis |
| 5-Aminoisoxazole | N-C-C Nucleophile | Provides the isoxazole and part of the pyridine backbone. |
| Aldehyde + Active Methylene Compound | C-C-C Electrophile | Forms the remainder of the pyridine ring via condensation and cyclization. |
| β,γ-Alkynyl-α-imino ester | Functionalized C-C-C Electrophile | Reacts to form substituted pyridine ring. |
| Ethyl 2-cyano-3-ethoxyacrylate | Functionalized C-C-C Electrophile | Provides a pre-formed three-carbon unit for cyclization. |
Precursors for Strategy B (Isoxazole Annulation)
This approach relies on a pre-formed, functionalized pyridine ring. The key precursors are pyridine derivatives that contain functional groups positioned to facilitate the closure of the isoxazole ring. Drawing analogy from the synthesis of related fused heterocycles, suitable precursors would include: beilstein-journals.orgnih.gov
3-Amino-4-halopyridines : These could undergo reactions to install the remaining C-N-O fragment of the isoxazole.
Substituted 3-nitropyridines : These can be elaborated to form an oxime, which then undergoes intramolecular cyclization via nucleophilic aromatic substitution (SNAr) to form the isoxazole ring. nih.govbeilstein-journals.org
Application in Target-Oriented Synthesis Planning
The retrosynthetic strategies for the isoxazolo[5,4-b]pyridine core are frequently applied in the context of medicinal chemistry for the development of new therapeutic agents. nih.govmdpi.com The scaffold is a key component in compounds designed as kinase inhibitors or anticancer agents.
In planning the synthesis of a complex, biologically active target containing the isoxazolo[5,4-b]pyridine core, the initial retrosynthetic disconnections involve removing the peripheral functional groups to simplify the molecule down to the core scaffold (a process known as Functional Group Interconversion, or FGI). For example, amide or sulfonamide groups attached to the core would be disconnected back to an amino-functionalized isoxazolo[5,4-b]pyridine and the corresponding carboxylic or sulfonic acid. clockss.org
Once the core is revealed, one of the primary disconnection strategies is chosen. The choice is often dictated by the substitution pattern on the target molecule and the availability of starting materials.
Example Scenario : Consider a target molecule with various substituents on the pyridine portion of the scaffold. A retrosynthetic plan would likely favor Strategy A . This allows for maximum convergence, where the complex pyridine portion is constructed late in the synthesis from readily available and diverse aldehydes and active methylene compounds. This approach is highly amenable to creating a library of related compounds for structure-activity relationship (SAR) studies by simply varying these building blocks. rmit.edu.aunih.gov
The use of multicomponent reactions is particularly powerful in this context, as it streamlines the synthesis, reduces the number of steps, and aligns with the principles of green chemistry, which is an important consideration in modern synthesis planning. rmit.edu.auresearchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-chloroisoxazolo[5,4-b]pyridine and its derivatives, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis often involves halogenation or cyclization of precursor heterocycles. For example, the 4-chloro substituent in isoxazolo-pyridines exhibits higher reactivity than the 6-position under nucleophilic substitution conditions, enabling regioselective functionalization. Reaction optimization (e.g., using NaOMe/MeOH or hydrazine) can yield mono- or di-substituted products . Continuous flow processes and automated systems improve yield and purity in multi-step syntheses .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) to resolve substituent effects on aromatic protons (e.g., downfield shifts for electron-withdrawing groups). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute configuration for chiral derivatives. Computational methods (DFT) predict electron distribution, aiding in reactivity studies .
Q. What are the common challenges in optimizing synthetic yields of chlorinated isoxazolo-pyridines?
- Methodological Answer : Byproduct formation (e.g., isomers or oxidation products) often reduces yields. A case study demonstrated that modifying reaction conditions (e.g., solvent polarity, temperature) increased the yield of 5-methyl-7-phenyl-2-(chloromethyl)oxazolo[5,4-b]pyridine from 20% (classical method) to 38–51% via stepwise purification and catalyst tuning .
Advanced Research Questions
Q. How do substituents on the isoxazole ring influence biological activity, and what methodologies are used to establish structure-activity relationships (SAR)?
- Methodological Answer : Introduce pharmacophores (e.g., sulfonamide, trifluoromethyl) at the 4- or 6-position and assay bioactivity. For instance, thiazolo[5,4-b]pyridines with 2-chloro-4-fluorophenyl sulfonamide showed nanomolar IC50 values against PI3Kα. Use enzymatic assays (e.g., kinase inhibition) and docking simulations (e.g., hydrogen bonding with ATP-binding pockets) to rationalize SAR .
Q. What strategies mitigate conflicting data in photophysical or reactivity studies of halogenated isoxazolo-pyridines?
- Methodological Answer : Discrepancies in fluorescence quantum yields or substitution rates often arise from solvent polarity or trace impurities. For example, ethyl ester derivatives of isothiazolo[5,4-b]pyridine showed solvent-dependent emission maxima (Δλ = 20 nm in DMSO vs. hexane). Standardize solvent systems and use HPLC-purified samples for reproducibility .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins. A study on PI3K inhibitors revealed that the thiazolo-pyridine core forms hydrogen bonds with Val851 and Asp933 residues. MD simulations (100 ns) assess stability of ligand-protein complexes .
Key Considerations for Researchers
- Experimental Design : Prioritize regioselective substitution at the 4-position for functionalization .
- Data Validation : Cross-validate NMR/HRMS with computational predictions to resolve structural ambiguities .
- Advanced Applications : Explore fused heterocycles (e.g., isoxazolo-pyrazolo-pyridines) for novel bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
